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Compound of Interest

Compound Name: DI-Sec-butylamine

Cat. No.: B1584033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear

magnetic resonance (NMR) spectroscopic data for di-sec-butylamine. The information is

presented to assist in the identification, characterization, and quality control of this compound

in research and development settings.

Introduction
Di-sec-butylamine, with the chemical formula C₈H₁₉N, is a secondary amine characterized by

two sec-butyl groups attached to a nitrogen atom.[1] Its structural elucidation and purity

assessment are critically dependent on spectroscopic techniques. This document details the

expected ¹H NMR, ¹³C NMR, and FT-IR spectral data, alongside generalized experimental

protocols for their acquisition.

Spectroscopic Data Presentation
The quantitative spectroscopic data for di-sec-butylamine are summarized in the following

tables. It is important to note that obtaining a complete, publicly available experimental dataset

for di-sec-butylamine is challenging. Therefore, the presented data is a composite of reported

information and educated estimations based on the analysis of structurally similar compounds,

such as sec-butylamine and other secondary amines.

¹H NMR Spectroscopic Data
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The ¹H NMR spectrum of di-sec-butylamine is expected to show signals corresponding to the

different types of protons in the sec-butyl groups. Due to the presence of a chiral center on

each sec-butyl group, the molecule can exist as a mixture of diastereomers, which can lead to

more complex spectra than anticipated for a simple symmetric molecule.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Di-sec-butylamine

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

N-H 0.8 - 1.5 Broad Singlet -

CH-N 2.5 - 2.8 Multiplet ~ 6-7

CH₂ 1.3 - 1.6 Multiplet ~ 7

CH₃ (CH) 0.9 - 1.1 Doublet ~ 6-7

CH₃ (CH₂) 0.8 - 1.0 Triplet ~ 7

Note: The chemical shifts are predictions based on typical values for aliphatic amines and may

vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For di-
sec-butylamine, four distinct carbon signals are expected, corresponding to the four different

carbon environments in the sec-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Di-sec-butylamine

Carbon Atom Chemical Shift (δ, ppm)

CH-N 50 - 55

CH₂ 29 - 34

CH₃ (CH) 19 - 24

CH₃ (CH₂) 10 - 15
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Note: These are estimated chemical shifts. A study has shown that in the presence of

carbonated water, a peak for bicarbonate may be observed around 162 ppm in the ¹³C NMR

spectrum.[2]

Infrared (IR) Spectroscopic Data
The IR spectrum of di-sec-butylamine exhibits characteristic absorption bands for a

secondary amine.

Table 3: Key Infrared Absorption Bands for Di-sec-butylamine

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3200 - 3500 Medium, Sharp

C-H Stretch (aliphatic) 2850 - 2970 Strong

C-H Bend 1450 - 1470 Medium

C-N Stretch 1100 - 1200 Medium

Experimental Protocols
The following are detailed, generalized methodologies for acquiring high-quality NMR and FT-

IR spectra of liquid amine samples like di-sec-butylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Di-sec-butylamine sample
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Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the di-sec-butylamine sample into a clean,

dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

Gently vortex the vial to ensure the sample is completely dissolved and the solution is

homogeneous.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure

the correct depth.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

¹H NMR:

Acquire a standard one-pulse ¹H spectrum.

Set appropriate spectral width, acquisition time, and relaxation delay.

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
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¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in di-sec-
butylamine.

Materials:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Di-sec-butylamine sample

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.
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Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interference from atmospheric CO₂ and water vapor.

Sample Analysis:

Place a small drop of the liquid di-sec-butylamine sample onto the center of the ATR

crystal, ensuring the crystal is fully covered.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Cleaning:

The software will automatically subtract the background spectrum from the sample

spectrum.

Perform baseline correction if necessary.

Label the significant peaks in the spectrum.

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free

wipe after the measurement.

Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like di-sec-butylamine.
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Caption: General workflow for spectroscopic analysis of di-sec-butylamine.
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This guide provides a foundational understanding of the spectroscopic characteristics of di-
sec-butylamine. For definitive structural confirmation and analysis, it is always recommended

to acquire experimental data on the specific sample of interest and compare it with reference

spectra from authenticated sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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